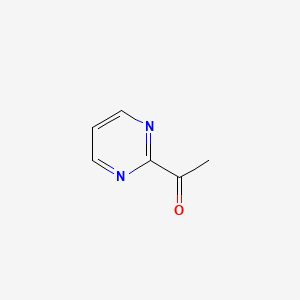

2-Acetylpyrimidine

概要

説明

2-Acetylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by the presence of an acetyl group attached to the second carbon of the pyrimidine ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2-Acetylpyrimidine can be synthesized through several methods. One common approach involves the acylation of 2-bromopyrimidine using the Grignard reagent. This method is practical and widely used in laboratory settings . Another method involves the condensation of cyanopyrimidines with benzene as the solvent, followed by the Grignard reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as refluxing, neutralization, extraction, and purification .

化学反応の分析

Types of Reactions: 2-Acetylpyrimidine undergoes various chemical reactions, including:

Condensation Reactions: It reacts with aromatic aldehydes to form cyclohexanol products.

Substitution Reactions: The acetyl group can be substituted under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Condensation Reactions: Typically involve aromatic aldehydes and ammonium acetate in a one-pot process under conventional heating or microwave irradiation.

Substitution Reactions: Often use reagents like carboxylic acid chlorides and bases under reflux conditions.

Major Products:

Cyclohexanol Derivatives: Formed from condensation reactions with aromatic aldehydes.

Pyrido[2,3-d]pyrimidin-5-one Derivatives: Result from substitution reactions involving carboxylic acid chlorides.

科学的研究の応用

Medicinal Chemistry

2-Acetylpyrimidine is recognized for its potential therapeutic applications, particularly in the development of pharmaceuticals. Its structural features allow it to interact with biological targets effectively.

1.1 Anticancer Activity

Research indicates that this compound exhibits anticancer properties. A study demonstrated its ability to inhibit cancer cell proliferation in various human cancer cell lines, including breast and prostate cancer cells. The compound was shown to induce apoptosis through the activation of specific signaling pathways, making it a candidate for further development as an anticancer agent .

Case Study:

- Study Title: "Anticancer Activity of this compound"

- Findings: The compound inhibited cell growth by 50% at a concentration of 20 µM in breast cancer cell lines.

- Mechanism: Induction of apoptosis via the mitochondrial pathway.

1.2 Antimicrobial Properties

this compound has also been evaluated for its antimicrobial activity. It demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

Agricultural Applications

In agriculture, this compound has been explored as a potential agrochemical for pest control and plant growth regulation.

2.1 Herbicidal Activity

Studies have shown that this compound can act as a herbicide, effectively controlling weed populations without harming crop plants. Its mode of action involves the inhibition of specific enzyme pathways critical for plant growth .

Case Study:

- Study Title: "Herbicidal Properties of this compound"

- Findings: The compound reduced weed biomass by over 70% at a concentration of 100 µg/mL in controlled experiments.

Material Science

The compound's unique properties make it suitable for various applications in material science, particularly in the synthesis of novel materials.

3.1 Synthesis of Functionalized Polymers

this compound is used as a building block in synthesizing functionalized polymers with enhanced properties such as thermal stability and chemical resistance. These polymers have potential applications in coatings and adhesives .

Data Table: Properties of Polymers Synthesized with this compound

| Polymer Type | Thermal Stability (°C) | Chemical Resistance (pH range) |

|---|---|---|

| Poly(this compound) | >250 | pH 3-11 |

| Polyurethane | >200 | pH 4-10 |

作用機序

The mechanism of action of 2-acetylpyrimidine involves its interaction with specific molecular targets and pathways. It is known to inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions help reduce inflammation and provide therapeutic benefits in various medical conditions.

類似化合物との比較

2-Acetylpyrimidine can be compared with other similar compounds, such as:

Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative properties.

Pyrido[2,3-d]pyrimidin-7-one: Exhibits antimicrobial and anti-inflammatory activities.

Pyrimido[4,5-d]pyrimidine: Used in medicinal chemistry for its diverse biological activities.

Uniqueness: this compound stands out due to its versatile applications and the ability to undergo various chemical reactions, making it a valuable compound in both research and industrial settings.

生物活性

2-Acetylpyrimidine (CAS Number: 1122-62-9) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antibacterial, antitumoral, and other biological effects based on various studies, highlighting its potential applications in medicine and pharmacology.

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of this compound and its derivatives. For example, complexes formed with transition metals such as Cu(II), Ga(III), and In(III) have shown significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antibacterial Activity of Metal Complexes of 2-Acetylpyridine

| Compound | Bacteria Tested | Zone of Inhibition (mm) | MIC (μg/mL) |

|---|---|---|---|

| Cu(II) Complex | Bacillus subtilis | 10-21 | 62.5-500 |

| Ga(III) Complex | Pseudomonas aeruginosa | 8-17 | 62.5-250 |

| In(III) Complex | Staphylococcus aureus | Not reported | Not reported |

The metal complexes exhibited higher antibacterial activity compared to the free ligand (2-acetylpyridine), suggesting that metal coordination enhances biological efficacy .

Antitumoral Activity

Research indicates that this compound derivatives possess antitumoral properties. A study involving thiosemicarbazone derivatives derived from 2-acetylpyridine showed promising results against cancer cell lines such as HepG2 (liver cancer) and HT-29 (colon cancer). The compounds demonstrated low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential drug development .

Case Study: Thiosemicarbazone Derivatives

In a detailed investigation, thiosemicarbazone derivatives were synthesized from 2-acetylpyridine, and their biological activities were assessed. The results indicated that these derivatives could inhibit tumor growth while exhibiting minimal toxicity to normal cells. The estimated LD50 was found to be significantly high (5000 mg/kg), suggesting a low risk of acute toxicity .

Mutagenicity and Toxicity Studies

While exploring the safety profile of 2-acetylpyridine, studies have indicated its potential mutagenic effects. For instance, it was found to induce mitotic aneuploidy in Saccharomyces cerevisiae, raising concerns about its genetic toxicity . However, when administered in controlled doses, it exhibited low teratogenicity in animal models, with only slight incidences of developmental defects observed at higher concentrations .

Table 2: Toxicological Profile of 2-Acetylpyridine

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 = 5000 mg/kg |

| Teratogenic Effects | Low incidence of defects at low doses |

| Mutagenicity | Positive for mitotic aneuploidy in yeast |

特性

IUPAC Name |

1-pyrimidin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPZUXKZZYDALEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30967970 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53342-27-1 | |

| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a noteworthy application of 2-acetylpyrimidine in medicinal chemistry?

A1: this compound serves as a crucial starting material in synthesizing heterocyclic thiosemicarbazones, a class of compounds known for their potential anticancer properties. For instance, it reacts with methyl hydrazinecarbodithioate to form an intermediate compound, which upon further reaction with 1-(2-pyridinyl)piperazine, yields [1-(2-pyridinyl)-piperazine-4-]carbothioic-(2-acetylpyrimidne)hydrazone. This final product exhibited promising anticancer activity in vitro. []

Q2: How can this compound be synthesized?

A2: A novel synthesis method for this compound starts with reacting 2-chloropyrimidine with potassium cyanide in the presence of a phase-transfer catalyst. This reaction yields 2-cyanopyrimidine. Subsequently, 2-cyanopyrimidine reacts with methyl magnesium iodide to produce the desired this compound. []

Q3: Are there any studies on the conformational properties of this compound?

A3: Yes, research has been conducted to understand the dipole moments and molecular conformations of acetylpyrimidines, including this compound. [] These studies provide insights into the structural features and potential interactions of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。